5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one
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Overview
Description
5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or alkane derivative.
Scientific Research Applications
5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and chromen-2-one core structure may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-2-methylthiophene: Known for its photochromic properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits biological activities such as antimicrobial and anticancer properties.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile compound with moderate solubility in organic solvents.
Uniqueness
5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17BrO4 |
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Molecular Weight |
401.2 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethoxy]-4-ethyl-7-methylchromen-2-one |
InChI |
InChI=1S/C20H17BrO4/c1-3-13-10-19(23)25-18-9-12(2)8-17(20(13)18)24-11-16(22)14-4-6-15(21)7-5-14/h4-10H,3,11H2,1-2H3 |
InChI Key |
NFYOEOINHTWTKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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